molecular formula C15H24O B1261682 Germacra-1(10),4,11(13)-trien-12-ol

Germacra-1(10),4,11(13)-trien-12-ol

Cat. No. B1261682
M. Wt: 220.35 g/mol
InChI Key: NDZJCEAHBZKIDU-KGSGWQTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Germacra-1(10),4,11(13)-trien-12-ol is a sesquiterpenoid resulting formally from germacrane by hydroxylation at C(12) together with dehydrogenation across the C(1)-C(10), C(4)-C(5) and C(11)-C(13) bonds. It derives from a hydride of a germacrene A.

Scientific Research Applications

Biosynthesis and Chemical Structure

  • Germacra-1(10),4,11(13)-trien-12-ol is identified as a key intermediate in sesquiterpene lactone biosynthesis. It's isolated from fresh costus roots (Saussurea lappa) and undergoes various transformations to yield different compounds, indicating its significance in natural product synthesis (de Kraker et al., 2001).

Role in Plant Physiology

  • In chicory roots (Cichorium intybus), germacra-1(10),4,11(13)-trien-12-ol plays a crucial role. It's hydroxylated by a cytochrome P450 enzyme and then oxidized to germacra-1(10),4,11(13)-trien-12-oic acid, integral to the biosynthesis of certain sesquiterpene lactones (de Kraker et al., 2001).

Contribution to Sesquiterpene Lactones

  • Studies on Pegolettia senegalensis reveal the production of several sesquiterpene lactones, including germacra-1(10),4,11(13)-trien-12-oic acids, demonstrating the diversity of compounds derived from germacra-1(10),4,11(13)-trien-12-ol in various plant species (Bohlmann et al., 1983).

Synthetic Biology and Molecular Biology

  • The compound is involved in the reconstitution of the costunolide biosynthetic pathway in yeast and Nicotiana benthamiana. This research signifies its potential in synthetic biology and the production of biologically active sesquiterpenes (Liu et al., 2011).

Chemical and Crystallographic Studies

  • Germacra-1(10),4,11(13)-trien-12-ol has been studied in various contexts, including its isolation from different plant sources and analysis of its optical purity. These studies contribute to a deeper understanding of its chemical properties and potential applications (Itokawa et al., 1983).

Biogenetic and Chemotaxonomic Research

  • The compound is central to biogenetic research, providing insights into the formation of new sesquiterpene skeletons and aiding in the understanding of plant chemotaxonomy. This application is evident in studies involving various plant species and their sesquiterpene lactones (Turdybekov et al., 1989).

properties

Product Name

Germacra-1(10),4,11(13)-trien-12-ol

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]prop-2-en-1-ol

InChI

InChI=1S/C15H24O/c1-12-5-4-6-13(2)8-10-15(9-7-12)14(3)11-16/h5,8,15-16H,3-4,6-7,9-11H2,1-2H3/b12-5+,13-8+/t15-/m1/s1

InChI Key

NDZJCEAHBZKIDU-KGSGWQTPSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/C[C@@H](CC1)C(=C)CO)/C

Canonical SMILES

CC1=CCCC(=CCC(CC1)C(=C)CO)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Germacra-1(10),4,11(13)-trien-12-ol
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Reactant of Route 6
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